molecular formula C11H14O2 B1329414 2-Benzylbutanoic acid CAS No. 5669-16-9

2-Benzylbutanoic acid

Cat. No. B1329414
CAS RN: 5669-16-9
M. Wt: 178.23 g/mol
InChI Key: CYVVFWBKWGJMNQ-UHFFFAOYSA-N
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Description

2-Benzylbutanoic acid is a compound that has been studied in various contexts, particularly in the field of organic chemistry and biochemistry. It is related to benzoic acid derivatives and has been explored for its potential as an inhibitor for enzymes such as carboxypeptidase A. The compound's structure allows for the possibility of different stereoisomers, which can have varying effects on its biological activity and chemical properties .

Synthesis Analysis

The synthesis of 2-benzylbutanoic acid derivatives has been a subject of interest due to their potential applications. For instance, the synthesis of racemic and optically active 2-benzyl-2-methyl-3,4-epoxybutanoic acids has been reported, with the threo-form being an effective inactivator for carboxypeptidase A . Additionally, the synthesis of enantiopure (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-methylbutanoic acid, a key intermediate for the preparation of the renin inhibitor Aliskiren, has been described, highlighting the importance of stereochemistry in the catalytic transformation .

Molecular Structure Analysis

The molecular structure of 2-benzylbutanoic acid derivatives has been investigated using various spectroscopic techniques and computational methods. For example, the structures of azo-benzoic acids and their precursors were confirmed using NMR, UV-VIS, and IR spectroscopy, and optimized using density functional theory (DFT) . Similarly, the structures and vibrations of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid were studied using DFT, revealing insights into the most stable conformer and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of 2-benzylbutanoic acid derivatives has been explored in the context of enzyme inhibition. The kinetic evaluation of racemic and optically active 2-benzyl-2-methyl-3,4-epoxybutanoic acids as irreversible inactivators for carboxypeptidase A has been performed, demonstrating the influence of stereochemistry on the inactivation potency . Additionally, the inactivation of carboxypeptidase A by 2-benzyl-3,4-epithiobutanoic acid has been reported, providing insights into the design and synthesis of pseudomechanism-based inactivators .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-benzylbutanoic acid derivatives have been characterized through various studies. Spectroscopic techniques have been employed to understand the vibrational wavenumbers, infrared intensities, and Raman activities of these compounds . The electronic properties, such as HOMO and LUMO energies, have been determined using the TD-DFT approach, and thermodynamic properties at different temperatures have been calculated . Furthermore, the acidity of ortho-substituted benzoic acids has been investigated, with a focus on intramolecular hydrogen bonds and their effect on acidity .

Scientific Research Applications

Inactivation of Enzymes

2-Benzylbutanoic acid and its derivatives have been extensively studied for their ability to inactivate enzymes like carboxypeptidase A. For instance, 2-Benzyl-3,4-epithiobutanoic acid has been designed as a pseudomechanism-based inactivator for carboxypeptidase A, exhibiting inhibitory kinetic parameters (Kim & Chung, 1995). Similarly, 2-Benzyl-3,4-epoxybutanoic acid (BEBA) showed remarkable inhibition of carboxypeptidase A in a time-dependent manner, indicating its efficiency as a pseudomechanism-based inactivator (Lee, Li, Lee, & Kim, 1995).

Inhibition Studies

DL-2-Benzyl-3-formylpropanoic acid has been identified as a competitive inhibitor of carboxypeptidase A, suggesting its potential use in inhibitory studies and enzyme kinetics (Galardy & Kortylewicz, 1984). Additionally, 2-Benzyl-3,4-iminobutanoic acid has been evaluated as a novel inhibitor for carboxypeptidase A, showing significant competitive inhibitory activity (Park & Kim, 2001).

Optimization in Chemical Reactions

In the realm of chemical synthesis, 2-hydroxy-4-phenylbutanoic acid has been studied for optimizing reaction conditions, suggesting its utility in improving chemical reaction efficiencies (Ou, 2010).

Biochemical Applications

Thiol-based inhibitors with a benzyl moiety, related to 2-Benzylbutanoic acid, have shown promising results in inhibiting enzymes like glutamate carboxypeptidase II, indicating their potential in biochemical and medicinal applications (Majer et al., 2006).

Coordination Chemistry

2-Benzylbutanoic acid derivatives have been investigated in the synthesis of organotin compounds, which have shown good fungicidal activity, revealing its potential in the field of coordination chemistry and agricultural science (Zhang, Song, Li, Liu, & Tang, 2007).

properties

IUPAC Name

2-benzylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVVFWBKWGJMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972137
Record name 2-Benzylbutanoic acid
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylbutanoic acid

CAS RN

5669-16-9
Record name α-Ethylbenzenepropanoic acid
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Record name Hydrocinnamic acid, alpha-ethyl-
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Record name 2-Benzylbutanoic acid
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Record name 2-benzylbutanoic acid
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Synthesis routes and methods I

Procedure details

Diisopropylamine (3.2 ml) was dissolved in 20 ml of tetrahydrofuran, cooled to 0° C. and treated with 14.2 ml of 1.6M n-butyllithium. After 30 minutes, the lithium diisopropylamide was added to 1 g of n-butyric acid in 75 ml of tetrahydrofuran at -78° C. After 10 minutes the reaction was warmed to -20° C. After 10 more minutes the reaction was warmed slowly to room temperature. The solution was then heated to approximately 35° C. for 30 minutes and then cooled back to room temperature and 1.3 ml of benzyl chloride was added. After 1.5 hours the reaction mixture was heated to 35° C. for 2.5 hours. The solution was then cooled, diluted with 300 ml of water, rinsed with diethyl ether (2×200 ml), and the aqueous phase was acidified with 1M hydrochloric acid and extracted with diethyl ether (3×200 ml). The combined organic extracts were dried over magnesium sulfate, filtered and concentrated. The residue was purified by radial chromatography (50% ethyl acetate in hexane, 2 mm plate) to yield 1.56 g of 2-benzylbutyric acid (77% yield).
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
1.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 35.2 gm (0.2 mol) of α-ethyl cinnamic acid in 450 ml of 3% sodium hydroxide was reduced in a hydrogen atmosphere at 60 psi using 4 gm of 5% palladium on charcoal. After hydrogen uptake had ceased, the reaction mixture was filtered, acidified with hydrochloric acid and extracted with ether. Evaporation gave 36 gm (0.2 mol) of 2-benzyl butanoic acid.
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four
Quantity
4 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
RE Galardy, ZP Kortylewicz - Biochemical Journal, 1985 - portlandpress.com
… 4-Arsono-2-benzylbutanoic acid is a mixed inhibitor with a K, of 0.5 + 0.2mM, indistinguishable in potency from its phosphorus analogue 2benzyl-4-phosphonobutanoic acid. …
Number of citations: 15 portlandpress.com
RE Galardy, ZP Kortylewicz - Biochemistry, 1984 - ACS Publications
… ): 3-{pmethoxybenzoyl)-2-benzylpropanoic acid, both (+) and (-) isomers [(+)-!, (-)-!]; 2-benzyl-4-hydroxy-4-(p-methoxyphenyl)butanoic acid sodium salt (III); DL-2-benzylbutanoic acid (V)…
Number of citations: 55 pubs.acs.org
RE Deasy, TS Moody, AR Maguire - Tetrahedron: Asymmetry, 2013 - Elsevier
… In fact, a dramatic reduction of activity and enantioselectivity was reported in the lipase-mediated resolution of 2-benzylbutanoic acid (S)-1b (53% ee), in comparison to 1a, upon …
Number of citations: 14 www.sciencedirect.com
AI Meyers, G Knaus, K Kamata… - Journal of the American …, 1976 - ACS Publications
The use of readily available chiral oxazolines 4 for thesynthesis of enantiomerically enriched-alkylalkanoic acids is described. A study of the reaction characteristics indicates that the …
Number of citations: 269 pubs.acs.org
D Enders, R Gröbner, G Raabe, J Runsink - Synthesis, 1996 - thieme-connect.com
… procedure opens a new entry to oz-substituted co-amino acids of high enantiomeric purity as demonstrated in the synthesis of the GABA derivative (S)-4amino-2-benzylbutanoic acid (S)…
Number of citations: 28 www.thieme-connect.com
J Park, GR Tian, DH Kim - The Journal of Organic Chemistry, 2001 - ACS Publications
… under the hydrogenolysis conditions using Pd/C catalyst met with failure and resulted in the cleavage of the aziridine ring as well as the obtainment of 3-amino-2-benzylbutanoic acid, 8, …
Number of citations: 27 pubs.acs.org
G Callebaut, T Meiresonne, N De Kimpe… - Chemical …, 2014 - ACS Publications
More than a decade ago, the question was raised by Sweeney if aziridines are epoxides’ ugly cousins? 1 The overview on the biological properties, synthetic accessibility, and useful …
Number of citations: 168 pubs.acs.org
MC FOURNIE‐ZALUSKI, E LUCAS… - European journal of …, 1984 - Wiley Online Library
… The third mercaptoalkanoyl chain was prepared from 4-mercapto-2-benzylbutanoic acid. The most appropriate intermediate for the synthesis of this compound was the 2-benzyl-3-…
Number of citations: 88 febs.onlinelibrary.wiley.com
M Nomura, T Tanase, T Ide, M Tsunoda… - Journal of medicinal …, 2003 - ACS Publications
… The absolute configuration of the optically active 10 was determined by the preparation of (R)-10, starting from the optically active (R)-2-benzylbutanoic acid 19 (Scheme 8). The (R)-10 …
Number of citations: 92 pubs.acs.org
N Kanomata, S Maruyama, K Tomono, S Anada - Tetrahedron letters, 2003 - Elsevier
A facile and practical removal of 2-oxazolidinone and 2-hydroxyethylamine auxiliaries was accomplished by treating the corresponding N-acyl-2-oxazolidinone and N-(2-hydroxyethyl)…
Number of citations: 45 www.sciencedirect.com

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